
N-(4-acetyl-2-bromophenyl)acetamide
Overview
Description
N-(4-Acetyl-2-bromophenyl)acetamide (CAS: 101209-08-9) is a brominated acetamide derivative with the molecular formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.1 g/mol . Key structural features include:
- A bromine substituent at the 2-position of the phenyl ring.
- An acetyl group at the 4-position of the phenyl ring.
- An acetamide functional group (-NHCOCH₃) linked to the aromatic ring.
This compound is characterized by high purity (≥95%) and is primarily used in laboratory settings .
Preparation Methods
Palladium-Catalyzed Ortho-Bromination via C–H Activation
Reaction Design and Mechanistic Insights
The palladium-catalyzed C–H halogenation method, pioneered by Wang et al., enables direct bromination of acetanilide derivatives without pre-functionalization . For N-(4-acetylphenyl)acetamide, this approach leverages Pd(OAc)₂ as a catalyst, N-bromosuccinimide (NBS) as the bromine source, and p-toluenesulfonic acid (PTSA) as an additive in a solvent-free mechanochemical ball mill . The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle:
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C–H Palladation : Coordination of Pd(OAc)₂ to the acetamide’s nitrogen directs bromination to the ortho position.
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Oxidative Addition : NBS oxidizes Pd(II) to Pd(IV), inserting bromine into the Pd–C bond.
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Reductive Elimination : Pd(IV) reverts to Pd(II), releasing the brominated product .
This method’s regioselectivity is attributed to the acetamide group’s ability to act as a directing group, overriding the acetyl moiety’s meta-directing effects.
Table 1: Optimized Conditions for Pd-Catalyzed Bromination
Parameter | Value/Reagent | Role |
---|---|---|
Catalyst | Pd(OAc)₂ (10 mol%) | Activates C–H bond |
Bromine Source | NBS (1.0 equiv) | Provides Br⁺ electrophile |
Additive | PTSA (2.0 equiv) | Enhances electrophilicity |
Solvent | Solvent-free | Reduces waste |
Reaction Time | 3 hours | High efficiency |
Yield | 86–92% | Isolated after chromatography |
Advantages and Scalability
The mechanochemical approach eliminates solvent use, reduces reaction times, and achieves near-quantitative yields . Scaling this method to gram-scale production (tested up to 10 mmol) retains efficiency, with no observable Pd leaching or catalyst deactivation . Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:3) delivers >99% purity, as confirmed by ¹H NMR and HRMS .
Traditional Multi-Step Synthesis Approaches
Acetylation of 4-Aminoacetophenone
Classical routes begin with 4-aminoacetophenone, which undergoes acetylation to form N-(4-acetylphenyl)acetamide. A protocol adapted from Xu et al. involves:
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Acetylation : Treating 4-aminoacetophenone with acetyl chloride (1.5 equiv) in dichloromethane (DCM) under basic conditions (NaOH, 0°C to RT) .
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Workup : Quenching with ice water, extracting with DCM, and recrystallizing from n-hexane yields N-(4-acetylphenyl)acetamide (93% yield, mp 97–100°C) .
Challenges in Direct Bromination
Electrophilic bromination of N-(4-acetylphenyl)acetamide using HBr or Br₂ fails due to conflicting directing effects:
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The acetamide group directs bromination to the ortho position (C2).
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The acetyl group (meta-directing) competes, leading to mixed regioisomers.
Early attempts using HBr in acetic acid at 90°C yielded <40% target product, with 60% undesired meta-brominated byproducts.
Nitration-Reduction-Acetylation Pathway
An alternative route involves:
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Nitration : Treating 2-bromo-4-methylacetanilide with fuming HNO₃ in acetic acid to introduce a nitro group at C4 .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
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Acetylation : Reacting with acetic anhydride to install the acetyl moiety .
This three-step sequence achieves 78% overall yield but requires stringent temperature control and generates stoichiometric waste .
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison for N-(4-Acetyl-2-bromophenyl)acetamide Synthesis
Parameter | Pd-Catalyzed C–H Activation | Traditional Multi-Step Approach |
---|---|---|
Steps | 1 | 3–4 |
Yield | 86–92% | 40–78% |
Regioselectivity | >99% ortho | 60–75% ortho |
Reaction Time | 3 hours | 12–48 hours |
Solvent Use | None | DCM, acetic acid, n-hexane |
Scalability | Demonstrated at 10 mmol | Limited by purification steps |
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-3-bromoacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substitution reactions can yield various substituted acetophenone derivatives.
- Oxidation reactions may produce carboxylic acids or ketones.
- Reduction reactions typically result in alcohols or amines .
Scientific Research Applications
Chemistry
In the realm of organic synthesis, N-(4-acetyl-2-bromophenyl)acetamide serves as an important intermediate for the production of more complex organic molecules. Its ability to undergo various reactions such as nucleophilic substitutions makes it a valuable building block in synthetic chemistry.
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Common Reagents |
---|---|---|
Substitution | Replacement of bromine with other nucleophiles | Amines, thiols |
Oxidation | Conversion to carboxylic acids or ketones | Potassium permanganate, chromium trioxide |
Reduction | Formation of alcohols or amines | Sodium borohydride, lithium aluminum hydride |
Biology
Research has indicated potential biological activities associated with this compound. Studies are ongoing to evaluate its interactions with biomolecules and its effects on cellular processes. For instance, preliminary findings suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in pharmaceuticals.
Medicine
The compound is being investigated as a precursor for pharmaceutical applications. Its structural characteristics allow for modifications that could lead to the development of new drugs targeting various diseases. The bromine atom enhances its reactivity, potentially improving efficacy in drug formulations.
Case Study: Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth at certain concentrations, warranting further investigation into its mechanism of action and potential therapeutic uses.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its derivatives are explored for use in dyes and pigments due to their vibrant colors and stability under various conditions.
Mechanism of Action
The mechanism of action of 4-Acetamido-3-bromoacetophenone involves its interaction with specific molecular targets. The bromine atom and acetamido group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural and Crystallographic Comparisons
N-(4-Bromophenyl)acetamide
- Molecular Formula: C₈H₈BrNO.
- Key Differences : Lacks the acetyl group at the 4-position present in the target compound.
- Crystallographic Data: Bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in chloro/fluorophenyl analogs) and angles show minor variations due to substituent effects .
N-(4-Bromophenyl)-2-(2-thienyl)acetamide
- Molecular Formula: C₁₂H₁₀BrNO₂S.
- Key Differences : Incorporates a thienyl group instead of an acetyl group.
- Biological Activity : Exhibits antimycobacterial activity , highlighting the role of sulfur-containing heterocycles in targeting pathogens .
N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide
- Molecular Formula: C₂₀H₁₅ClFNO.
- Key Differences : Contains chloro and fluoro substituents and a diphenylacetamide backbone.
- Crystallographic Data : Longer N1–C3 bonds (1.44 Å vs. 1.40 Å in the target compound) due to steric effects from bulkier substituents .
Functional Group Modifications and Pharmacological Effects
Anti-Cancer Derivatives (e.g., Compounds 38–40 from )
- Substituents : Methoxyphenyl groups coupled with quinazoline sulfonyl moieties.
- Activity : Show IC₅₀ values < 10 µM against HCT-1, SF268, and MCF-7 cancer cell lines.
N-(4-Fluorophenyl)acetamide Derivatives
- Example: (E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide (AIFPA).
- Key Features : Fluorine substituent enhances electrophilicity , while acryloyloxy groups enable polymerization for dielectric applications .
Thiazolidinone and Selenadiazole Derivatives
- Example: 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(5-ethoxymethylene-4-oxo-2-thioxothiazolidin-3-yl)-acetamide.
- Key Features : Sulfur/selenium heterocycles confer redox activity and metal-binding capacity.
- Comparison : The target compound’s simpler structure lacks these functionalities, limiting its utility in heavy-metal chelation .
Biological Activity
N-(4-acetyl-2-bromophenyl)acetamide, also known as 4-acetamido-3-bromoacetophenone, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological significance, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10BrNO2
- Molecular Weight : 260.1 g/mol
- Appearance : White to brown crystalline solid
The compound features an acetamido group at the para position and a bromine atom at the meta position relative to the acetophenone structure. This unique arrangement contributes to its reactivity and biological activity.
Synthesis
This compound can be synthesized through various methods, including nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. The synthesis typically involves the reaction of 4-bromoacetophenone with acetic anhydride in the presence of a base.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating similar compounds found that derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis and interference with cellular processes .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Activity Against Bacteria | Activity Against Fungi |
---|---|---|
N-(4-bromophenyl)acetamide | Moderate | Weak |
This compound | Strong | Moderate |
N-(4-chloroacetophenone) | Weak | Strong |
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells, likely through the activation of caspase pathways .
Table 2: Anticancer Activity Against Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
HepG2 | 20 | Cell cycle arrest |
A549 | 25 | Inhibition of cell proliferation |
The biological activity of this compound can be attributed to its structural features:
- Bromine Atom : Enhances lipophilicity and facilitates membrane penetration, which is crucial for antimicrobial activity.
- Acetamido Group : This functional group may engage in hydrogen bonding with biological targets, enhancing binding affinity.
- Molecular Docking Studies : Computational studies indicate that the compound binds effectively to key enzymes involved in bacterial metabolism and cancer cell proliferation, such as dihydrofolate reductase (DHFR) .
Case Studies
- Antimicrobial Evaluation : A study conducted on various derivatives showed that this compound exhibited higher antimicrobial efficacy compared to its analogs, suggesting a structure-activity relationship that favors this particular configuration .
- Anticancer Screening : In another investigation, this compound was part of a series tested against multiple cancer cell lines, displaying significant growth inhibition and suggesting potential as a lead compound for further development in anticancer therapies .
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of N-(4-acetyl-2-bromophenyl)acetamide, and how do they influence experimental handling?
- Answer: Key properties include melting point, solubility, and stability under varying conditions. For brominated acetamides, melting points often range between 155–425 K (e.g., related compounds in ). Solubility in organic solvents like dichloromethane (used in crystallography workflows) is critical for recrystallization . Stability studies should assess sensitivity to light, moisture, and temperature, particularly given the bromine substituent’s potential reactivity. Characterization via NMR (for functional groups), mass spectrometry (for molecular weight confirmation), and elemental analysis is standard .
Q. What is a standard synthetic route for this compound, and how is the product characterized?
- Answer: A common method involves coupling 4-acetyl-2-bromoaniline with acetyl chloride or acetic anhydride in the presence of a carbodiimide coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions . Post-synthesis, purification via column chromatography or recrystallization (e.g., methylene chloride evaporation) is employed. Characterization includes:
- 1H/13C NMR to confirm acetamide and aryl proton environments.
- FT-IR for amide C=O stretching (~1650 cm⁻¹).
- X-ray crystallography to resolve molecular packing and confirm regiochemistry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported crystallographic data for brominated acetamide derivatives?
- Answer: Discrepancies in unit cell parameters or hydrogen-bonding networks may arise from polymorphism or refinement errors. Strategies include:
- Re-refinement of raw data using software like SHELXL to validate atomic displacement parameters and hydrogen placement .
- Validation tools (e.g., PLATON, CCDC Mercury) to check for missed symmetry or twinning .
- Comparative analysis of related structures (e.g., reports dihedral angles between aromatic rings in similar compounds) to identify trends in molecular conformation .
Q. What synthetic strategies optimize yield and purity of this compound for scale-up?
- Answer:
- Catalyst optimization : Use of triethylamine as a base to neutralize HCl byproducts during amide coupling .
- Temperature control : Stirring at 273 K minimizes side reactions (e.g., acetylation of competing sites) .
- Purification : Sequential washing with NaHCO₃ and brine removes acidic impurities, while slow evaporation yields high-purity crystals .
- In-situ monitoring : TLC or HPLC to track reaction progress and intermediates.
Q. How can hydrogen-bonding networks in the crystal structure be analyzed to predict solubility and stability?
- Answer:
- Software tools : SHELXL or Olex2 visualize intermolecular interactions (e.g., N–H⋯O bonds in ). Quantify interaction energies using DFT calculations .
- Thermal analysis : DSC/TGA correlates melting points with packing efficiency (e.g., tighter networks increase stability but reduce solubility) .
- Solubility testing : Compare hydrogen-bond donor/acceptor counts with logP values to predict solvent compatibility.
Q. What methodologies validate the electronic effects of the 4-acetyl and 2-bromo substituents on acetamide reactivity?
- Answer:
- Computational modeling : DFT studies (e.g., Gaussian, ORCA) calculate electron density maps to assess substituent effects on amide resonance .
- Spectroscopic analysis : UV-Vis spectroscopy monitors charge-transfer transitions influenced by electron-withdrawing bromine and acetyl groups.
- Kinetic studies : Compare hydrolysis rates under acidic/basic conditions to evaluate steric and electronic impacts .
Q. Methodological Notes
- Crystallography : Always deposit raw data in repositories (e.g., CCDC) for independent validation .
- Synthesis : Prioritize anhydrous conditions for brominated aryl amines to prevent decomposition .
- Data interpretation : Cross-reference melting points and spectral data with structurally analogous compounds (e.g., ) to identify outliers .
Properties
IUPAC Name |
N-(4-acetyl-2-bromophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-6(13)8-3-4-10(9(11)5-8)12-7(2)14/h3-5H,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYJAVHDFDKJBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394983 | |
Record name | 4-Acetamido-3-bromoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101209-08-9 | |
Record name | 4-Acetamido-3-bromoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Acetamido-3'-bromoacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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